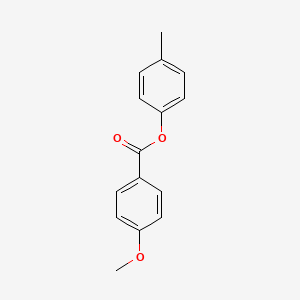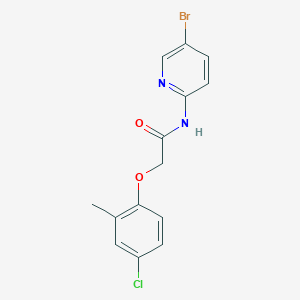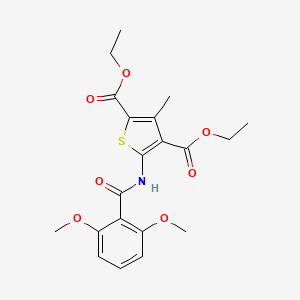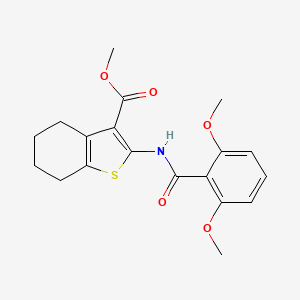![molecular formula C18H18Cl2N2O2 B3512867 3,4-dichloro-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B3512867.png)
3,4-dichloro-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide
Overview
Description
3,4-dichloro-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound belongs to the class of benzamide derivatives and is characterized by the presence of dichloro groups and a morpholin-4-ylmethyl substituent on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Preparation of 4-(morpholin-4-ylmethyl)aniline: This intermediate is synthesized by reacting morpholine with formaldehyde and aniline under acidic conditions.
Formation of 3,4-dichlorobenzoyl chloride: This is achieved by reacting 3,4-dichlorobenzoic acid with thionyl chloride.
Coupling Reaction: The final step involves the reaction of 4-(morpholin-4-ylmethyl)aniline with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The dichloro groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholin-4-ylmethyl group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include substituted benzamides with various nucleophiles replacing the chlorine atoms.
Oxidation: Oxidized products may include N-oxides or carboxylic acids.
Reduction: Reduced products may include amines or alcohols.
Hydrolysis: Hydrolysis products include the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Research has explored its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide involves its ability to interact with specific molecular targets in the body. It has been found to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. The compound may exert its effects by binding to the active sites of these enzymes, thereby blocking their activity and disrupting the associated biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide
- 2,3-dichloro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide
Uniqueness
Compared to similar compounds, 3,4-dichloro-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide is unique due to the presence of two chlorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The morpholin-4-ylmethyl group also contributes to its distinct pharmacological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
3,4-dichloro-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2/c19-16-6-3-14(11-17(16)20)18(23)21-15-4-1-13(2-5-15)12-22-7-9-24-10-8-22/h1-6,11H,7-10,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNKWZFHDUUPRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3512791.png)

![1,2-bis[2-oxo-2-(piperidin-1-yl)ethyl]-4-phenyl-1,2,4-triazolidine-3,5-dione](/img/structure/B3512806.png)
![1,2-Bis[2-(morpholin-4-yl)-2-oxoethyl]-4-phenyl-1,2,4-triazolidine-3,5-dione](/img/structure/B3512823.png)
![N-benzyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3512825.png)
![3-(3-fluorophenyl)-5-[(3-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B3512831.png)
![ETHYL 2-(2-NITROBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B3512836.png)


![N-(4-fluorophenyl)-4-{[3-(2-furyl)acryloyl]amino}benzamide](/img/structure/B3512846.png)
![5,6-dichloro-2-[4-(1-piperidinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3512853.png)
![1-(4-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B3512873.png)
![3-(5-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B3512889.png)
